molecular formula C9H10N2S B3195825 2-(Benzo[d]thiazol-6-yl)ethanamine CAS No. 933749-15-6

2-(Benzo[d]thiazol-6-yl)ethanamine

Cat. No.: B3195825
CAS No.: 933749-15-6
M. Wt: 178.26
InChI Key: CNYXOGURTWBJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-6-yl)ethanamine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. With the molecular formula C9H10N2S , it features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific amine-substituted derivative serves as a key synthetic intermediate or pharmacophore for developing novel bioactive molecules. The primary research value of this compound and its analogs lies in their potential as multifunctional agents for neurodegenerative diseases. Benzothiazole-based structures are extensively investigated as multitarget-directed ligands (MTDLs) for Alzheimer's disease therapy . These compounds can be designed to simultaneously act as histamine H3 receptor (H3R) ligands and inhibitors of cholinesterases (AChE and BuChE) or other target enzymes. The H3R is a G-protein coupled receptor found in the central nervous system; antagonists of this receptor can modulate the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine, offering a potential pathway to mitigate cognitive deficits . The inhibition of cholinesterase enzymes increases the availability of the neurotransmitter acetylcholine, which is crucial for memory and learning . Furthermore, related benzothiazole-amine derivatives are also explored for their potential as anticancer agents, with studies investigating their ability to target enzymes like the Human Epidermal growth factor receptor (HER) . The mechanism of action for benzothiazole-derived compounds is often complex and target-dependent. For instance, some carbamate derivatives featuring the 1,3-benzothiazole scaffold act as pseudo-irreversible inhibitors of acetylcholinesterase . In this mechanism, the catalytic serine residue in the enzyme's active site undergoes carbamoylation upon binding with the inhibitor, leading to prolonged enzymatic inhibition . Molecular docking studies are commonly employed to elucidate the binding modes and interactions of these compounds within the active sites of their target proteins, such as AChE or HER enzymes . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYXOGURTWBJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 Benzo D Thiazol 6 Yl Ethanamine

Established Synthetic Pathways to the Benzothiazole (B30560) Core

The construction of the benzothiazole nucleus is a critical step in the synthesis of 2-(benzo[d]thiazol-6-yl)ethanamine. Several methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.

Oxidative Cyclization Approaches

Oxidative cyclization is a prominent method for forming the benzothiazole ring. This approach typically involves the intramolecular cyclization of thiobenzanilides or related precursors. For instance, the oxidative cyclization of thioformanilides using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) proceeds at ambient temperature to yield benzothiazoles in high yields. indexcopernicus.com This method offers flexibility in the functional groups that can be present on the benzothiazole nucleus. indexcopernicus.com Another approach involves the reaction of 4-substituted anilines with potassium thiocyanate (B1210189) followed by oxidative cyclization of the resulting thioureas with bromine to form 2-aminobenzothiazole (B30445) derivatives. indexcopernicus.com

Manganese triacetate has also been utilized as a one-electron oxidant to facilitate the radical cyclization of substituted thioformanilides, providing a rapid synthesis of 2-substituted benzothiazoles, particularly under microwave irradiation. indexcopernicus.com Furthermore, N-benzyl-DABCO tribromide serves as a mild and efficient reagent for the oxidative cyclization of thiobenzanilides to benzothiazoles. thieme-connect.com Iron(III) chloride (FeCl₃) can catalyze the oxidative cyclization of α-benzoylthioformanilides to produce 2-benzoylbenzothiazoles in good yields with short reaction times. rsc.org

A proposed mechanism for the FeCl₃-catalyzed reaction involves the initial oxidation of the thioformanilide by Fe³⁺ to form a thioyl radical intermediate. This is followed by cyclization and further oxidation to yield the benzothiazole product. rsc.org

Multi-step Synthesis from Precursors

Multi-step syntheses provide a versatile route to variously substituted benzothiazoles. A common and widely used method is the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov For example, the reaction of 2-aminobenzenethiols with aldehydes, carboxylic acids, or nitriles is a fundamental approach. thieme-connect.comnih.gov Polyphosphoric acid is often employed to facilitate the condensation of 2-aminothiophenol (B119425) with substituted aromatic acids, leading to good yields of 2-substituted benzothiazoles. indexcopernicus.com

Another multi-step approach starts from 4-methoxyaniline. This is first reacted with ammonium (B1175870) sulfocyanate catalyzed by liquid bromine to yield 6-methoxy-1,3-benzothiazol-2-amine. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) produces 2-hydrazinyl-6-methoxybenzo[d]thiazole, which can be further modified. nih.gov Similarly, 2-aminobenzothiazole derivatives can be synthesized from 3,4-substituted anilines in the presence of potassium thiocyanate and bromine, followed by acylation. nih.gov

A two-step synthesis of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone (B1274329) involves the initial cyclization of 2-aminothiophenol with cyanogen (B1215507) bromide to form 2-aminobenzo[d]thiazole, followed by a Friedel-Crafts acylation with acetyl chloride.

Starting Material(s)Reagents/ConditionsProductReference(s)
4-Substituted anilines1. Potassium thiocyanate2. Bromine2-Amino-6-substituted-carbonyl benzothiazole indexcopernicus.com
2-Aminothiophenol, Substituted aromatic acidsPolyphosphoric acid2-Substituted benzothiazoles indexcopernicus.com
4-Methoxyaniline1. Ammonium sulfocyanate, Bromine2. Hydrazine hydrate2-Hydrazinyl-6-methoxybenzo[d]thiazole nih.gov
2-AminothiophenolCyanogen bromide2-Aminobenzo[d]thiazole
2-Aminobenzo[d]thiazoleAcetyl chloride, AlCl₃1-(2-Aminobenzo[d]thiazol-6-yl)ethanone

Metal-Catalyzed Reactions in Benzothiazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of the benzothiazole core. Copper and palladium catalysts are frequently employed. For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Copper(I) iodide in combination with 1,10-phenanthroline (B135089) as a ligand can catalyze the cyclization of ortho-haloanilides to form benzothiazoles. organic-chemistry.org The mechanism is thought to proceed via oxidative insertion of copper into the C-X bond, followed by intramolecular cyclization. organic-chemistry.orgarkat-usa.org

Palladium on carbon (Pd/C) has been used as a catalyst for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Nickel-catalyzed intramolecular amination has also been developed for constructing the related benzothiazine scaffold, suggesting potential applications in benzothiazole synthesis. acs.org These metal-catalyzed methods often offer advantages in terms of mild reaction conditions and broad substrate scope. nih.gov

Synthesis of the Ethanamine Side Chain

Once the benzothiazole core is established, the next crucial step is the construction and attachment of the ethanamine side chain at the 6-position.

Amide Coupling Strategies

Amide coupling reactions are a robust method for introducing the ethanamine side chain or its precursors. This typically involves the reaction of a 6-aminobenzothiazole (B108611) derivative with a suitable carboxylic acid, or vice versa. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) are effective for this transformation. nih.gov For example, a thiazole (B1198619) carboxylic acid can be coupled with an aniline (B41778) derivative to form the corresponding amide. nih.gov

This strategy is widely used in drug discovery for creating libraries of amide derivatives. nih.gov The synthesis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their thioamide analogs has been reported, highlighting the utility of this approach.

Amine ComponentCarboxylic Acid ComponentCoupling ReagentsProductReference(s)
Aniline derivativeThiazole carboxylic acidEDC, DMAP, HOBtAmide derivative nih.gov
BiphenylamineBoc-valineEDC, DMAP, HOBt, DIPEAAmide derivative nih.gov
4-t-Butylaniline derivativeThiazole carboxylic acidEDC, DMAP, HOBt, DIPEAAmide derivative nih.gov

Reductive Amination Techniques

Reductive amination provides an alternative and direct route to the ethanamine side chain. This method involves the reaction of a 6-formyl or 6-acetylbenzothiazole (B10754) with ammonia (B1221849) or a primary amine in the presence of a reducing agent. While direct search results for the reductive amination to form this compound are not explicitly detailed, this is a standard and powerful transformation in organic synthesis. The carbonyl group of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, for instance, could potentially be converted to an amine via reductive amination. The reduction of the carbonyl group to an alcohol using agents like sodium borohydride (B1222165) is a related transformation that has been noted. The resulting alcohol could then be converted to the amine through various methods, such as a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an amine source.

Functionalization of Intermediate Anilines

The synthesis of the this compound scaffold often begins with the strategic functionalization of aniline precursors. This approach allows for the introduction of desired substituents onto what will become the benzenoid ring of the final benzothiazole structure. A primary route involves the use of 4-substituted anilines that undergo cyclization to form the benzothiazole core.

For instance, the synthesis can commence from 4-aminoacetophenone. This intermediate is subjected to an oxidative cyclization reaction with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The process involves the initial thiocyanation of the amino group to form a thiocyanate intermediate, which then undergoes intramolecular cyclization and oxidation to yield 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone. This ketone can then be further modified, for example, through reductive amination, to produce the target ethanamine side chain.

Another key strategy involves the functionalization of aniline derivatives prior to the core benzothiazole ring formation. This is exemplified in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates, which serve as versatile building blocks. nih.gov The process starts with methyl 4-aminobenzoates, which can have various substituents. These precursors are reacted with KSCN and bromine in acetic acid to construct the 2-aminobenzothiazole ring system. nih.gov The functional groups on the initial aniline are thus incorporated directly into the final benzothiazole product. Metal-free synthesis methods have also been developed, utilizing elemental sulfur for the sulfuration and cyclization of anilines, offering a direct route to 2-substituted benzothiazoles. researchgate.net

Derivatization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These derivatization strategies can be broadly categorized by the region of the molecule being modified: the benzenoid ring, the thiazole ring, or the ethanamine side chain.

Modification at the Benzenoid Ring of the Benzothiazole Moiety

The benzenoid portion of the benzothiazole moiety can be functionalized by starting with appropriately substituted anilines or 2-aminothiophenols. organic-chemistry.orgnih.gov This pre-functionalization approach is a common and effective strategy. For example, groups such as chloro, nitro, and methoxy (B1213986) can be incorporated into the benzene (B151609) ring and are well-tolerated in Brønsted acid-catalyzed cyclization reactions. organic-chemistry.org

A powerful method for post-synthesis modification involves using a nitro-substituted benzothiazole intermediate. The synthesis of 2-amino-6-nitrobenzothiazole, for example, provides a precursor where the nitro group can be reduced to an amino group. nih.gov This newly formed amino group can then be further functionalized, allowing for the introduction of a wide array of substituents at the 6-position, demonstrating a versatile pathway for derivatization. nih.gov Similarly, the synthesis of various 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-substituted-benzo[d]thiazoles often starts with a substituted 4-methoxyaniline, where the methoxy group is later converted to a hydroxyl group for further derivatization. nih.gov

Table 1: Examples of Benzene Ring Functionalization

Starting Material Reaction/Reagent Functional Group Introduced Reference
4-Substituted Anilines β-diketones, Brønsted acid Methyl, Chloro, Nitro, Methoxy organic-chemistry.org
6-Nitro-2-aminobenzothiazole Reduction (e.g., Na2S2O4) Amino (from Nitro) nih.govvjol.info.vn
4-Methoxyaniline Ammonium sulfocyanate, Br2; then HBr Hydroxyl (from Methoxy) nih.gov
o-Iodoanilines K2S, DMSO Fused Benzothiazole Ring organic-chemistry.org

Substitution on the Thiazole Ring

The thiazole ring, particularly the C-2 position, is a primary site for substitution and functionalization. wikipedia.orgnih.gov The most common method for creating 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. mdpi.comnih.gov

This versatile synthesis allows for the introduction of a wide range of substituents at the C-2 position. Key reaction partners for 2-aminothiophenol include:

Aldehydes and Ketones: Reaction with aldehydes or ketones, often under oxidative conditions or with a catalyst, yields 2-alkyl or 2-aryl substituted benzothiazoles. mdpi.comekb.eg

Carboxylic Acids and Acyl Chlorides: Condensation with carboxylic acids or their more reactive derivatives like acyl chlorides is a direct method to form 2-acyl or 2-aryl benzothiazoles. nih.govekb.egnih.gov

Nitriles: Copper-catalyzed reactions with nitriles provide another route to 2-substituted benzothiazoles. nih.gov

For the parent compound, this compound, the "substituent" at the C-2 position is implicitly defined during the ring's formation. However, for creating analogues, this position is the most synthetically accessible point for introducing diversity. For example, reacting a substituted 2-aminothiophenol with a molecule containing a cyano group can lead to the formation of a 2-aminobenzothiazole derivative, where the amino group at C-2 can be further modified. nih.gov

Chemical Modifications of the Ethanamine Chain (e.g., N-substitutions)

The terminal amino group of the ethanamine side chain in this compound is a prime target for chemical modification, allowing for the synthesis of a vast number of derivatives. Standard amine chemistry can be readily applied here.

N-Acylation/Amide Formation: The primary amine can react with various acylating agents, such as acid chlorides or carboxylic acids (often with a coupling agent like DCC), to form amide derivatives. nih.govmdpi.com This has been demonstrated in the synthesis of N-(benzo[d]thiazol-2-yl)propanamide from benzo[d]thiazol-2-amine and flurbiprofen. mdpi.com Similarly, acetylation of 2-aminobenzothiazoles using acetic acid is a common transformation. researchgate.netsemanticscholar.org

Urea (B33335) Formation: Reaction of the ethanamine with isocyanates or other carbamoylating agents can produce urea derivatives. This strategy was successfully employed in the synthesis of potent antitrypanosomal agents based on a thiazol-2-ethylamine scaffold. nih.gov

Schiff Base Formation: Condensation of the primary amine with various aldehydes leads to the formation of Schiff bases (imines). This is a straightforward method for introducing diverse aromatic or aliphatic groups. researchgate.net

N-Alkylation: While direct alkylation can sometimes lead to over-alkylation, reductive amination provides a controlled method for synthesizing secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Table 2: Derivatization of the Ethanamine Chain

Reaction Type Reagent Example Resulting Functional Group Reference Analogy
N-Acylation Flurbiprofen, DCC Amide mdpi.com
N-Acetylation Acetic Acid Acetamide researchgate.net
Urea Formation Isocyanates Urea nih.gov
Schiff Base Formation Aromatic Aldehydes Imine researchgate.net

Novel Synthetic Routes and Process Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing benzothiazole derivatives. nih.govorganic-chemistry.org These novel routes often emphasize "green chemistry" principles, such as the use of reusable catalysts, solvent-free conditions, and energy-efficient reaction activation methods. analis.com.mymdpi.com

Catalysis:

Nanoparticle Catalysis: Catalysts like ZnO and TiO2 nanoparticles have been used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, offering high yields and short reaction times under mild, often solvent-free, conditions. mdpi.com

Reusable Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) has been employed as an efficient and reusable catalyst for the reaction between 2-aminothiophenol and acyl chlorides under solvent-free conditions. nih.gov

Metal-Free Catalysis: Significant progress has been made in metal-free synthetic routes. This includes Brønsted acid-catalyzed cyclizations and iodine-mediated oxidative annulations. organic-chemistry.org The use of elemental sulfur as both a reactant and an oxidizing agent provides a simple, catalyst-free method for producing benzazoles. organic-chemistry.orgnih.gov

Process Optimization:

One-Pot Reactions: Multi-component reactions, where several reactants are combined in a single step to form complex products, are highly efficient. Three-component reactions of o-iodoanilines, K2S, and DMSO (which acts as a carbon source, solvent, and oxidant) have been developed to yield 2-unsubstituted benzothiazoles. organic-chemistry.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. analis.com.mymdpi.com An ultrasound-assisted synthesis of benzothiazole derivatives from 2-aminothiophenol and benzaldehydes was achieved in 20 minutes in moderate to good yields without any solvent or catalyst. analis.com.my

Green Solvents: There is a growing trend towards using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions to minimize waste. organic-chemistry.orgekb.eg

Table 3: Comparison of Synthetic Methodologies

Method Catalyst/Conditions Key Advantages Reference
Ultrasound Irradiation None (Solvent-free) Rapid (20 min), catalyst-free, simple analis.com.my
Nanoparticle Catalysis ZnO or TiO2 NPs High yields (90-97%), short reaction times mdpi.com
Heterogeneous Catalysis NaHSO4-SiO2 Reusable catalyst, solvent-free, efficient nih.gov
Metal-Free C-H Thiolation Visible light, photoredox cobalt-catalysis Oxidant-free, forms H2 as byproduct organic-chemistry.org
One-Pot Three-Component K2S, DMSO Atom economy, readily available reagents organic-chemistry.org
Microwave Irradiation P4S10 Rapid (3-4 min), solvent-free, high yield mdpi.com

Preclinical Biological Evaluation of 2 Benzo D Thiazol 6 Yl Ethanamine and Its Derivatives

In Vitro Assessment of Biological Activities

Receptor Binding and Selectivity Assays (e.g., Estrogen Receptor Alpha, Sigma Receptors)

Derivatives of the benzothiazole (B30560) scaffold have been investigated for their binding affinity to various receptors, including Estrogen Receptor Alpha (ERα) and Sigma receptors, which are implicated in cancer and neurodegenerative diseases, respectively.

Novel 6-OH-benzothiophene (BT) derivatives, structurally related to benzothiazoles, have been designed and evaluated as covalent antagonists for ERα. nih.gov These compounds are of interest for their potential to overcome endocrine resistance in ER+ breast cancer. nih.gov One particular derivative, compound 19d , demonstrated potent antagonistic activity in ER+ tumor cells without showing agonistic effects in endometrial cells. nih.gov Molecular docking simulations suggest that 19d acts as an antagonist by covalently binding to the cysteine 530 residue of ERα's helix H11. nih.gov

In the context of neurodegenerative diseases like Alzheimer's disease (AD), benzothiazole-based derivatives have been explored as ligands for the histamine (B1213489) H3 receptor (H3R) and their multitargeting potential has been assessed against sigma receptors, among others. Donepezil, a known acetylcholinesterase inhibitor, also interacts with sigma-1 receptors, which are recognized for their anti-amnesic properties. mdpi.com A series of benzothiazole derivatives were synthesized and evaluated for their potential as multitarget-directed ligands (MTDLs) for AD. nih.gov Among these, the 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b showed a high affinity for H3R with a Kᵢ value of 0.012 μM. nih.gov Further evaluation of these H3R ligands for their effects on other AD-relevant targets led to the identification of compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) as a promising MTDL. nih.gov This compound exhibited a Kᵢ value of 0.036 μM at H3R. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, GyrB, Topoisomerase IV, α-Chymotrypsin)

The inhibitory effects of 2-(Benzo[d]thiazol-6-yl)ethanamine derivatives have been studied against a range of enzymes implicated in various diseases.

Cholinesterase Inhibition: Several studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease.

Thirteen benzothiazolone derivatives (M1–M13) were found to be more effective inhibitors of cholinesterases than monoamine oxidases (MAOs), with a general preference for BChE over AChE. mdpi.comresearchgate.net Compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM, while compound M2 showed a higher selectivity for BChE over AChE. mdpi.comresearchgate.net Kinetic studies revealed that M13 is a reversible, noncompetitive BChE inhibitor. mdpi.comresearchgate.net

A series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, structurally similar to benzothiazoles, were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Compound 36 emerged as the most potent, with IC₅₀ values of 12.62 nM for AChE and 25.45 nM for BChE, acting as a mixed-type dual inhibitor. nih.gov

N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c ) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h ) demonstrated good inhibitory potency against BChE with IC₅₀ values of 15.12 μM and 12.33 μM, respectively. nih.gov

Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) was identified as a multitarget-directed ligand with IC₅₀ values of 6.7 µM for AChE and 2.35 µM for BChE. nih.gov

GyrB and Topoisomerase IV Inhibition: Benzothiazole derivatives have also been explored as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, crucial enzymes for bacterial survival.

A series of benzothiazole-based inhibitors targeting these enzymes were designed and synthesized. nih.gov Modifications to the chemical structure were made to improve antibacterial activity while maintaining potent enzymatic inhibition. nih.gov Crystallization studies confirmed the binding of these inhibitors to the ATP-pocket of GyrB. nih.gov

Novel benzothiazole-based compounds were synthesized as potential dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov Compounds 4b and 7a were particularly effective, inhibiting both enzymes at low micromolar concentrations. nih.gov

Topoisomerase IIα Inhibition: The anticancer potential of benzothiazole derivatives has been linked to their ability to inhibit human topoisomerase IIα.

A study of twelve benzothiazole derivatives showed that all acted as human topoisomerase IIα inhibitors. researchgate.net The most effective was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3 ), with an IC₅₀ value of 39 nM. researchgate.net Mechanistic studies suggest that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net

Table 1: Enzyme Inhibition Data for this compound Derivatives

Cellular Pathway Modulation

Derivatives of this compound have been shown to modulate various cellular pathways, contributing to their potential therapeutic effects, particularly in cancer.

One study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives as antineoplastic agents. nih.gov These compounds were designed to target pathways relevant to the human papillomavirus (HPV), a known etiological factor for cervical cancer. nih.gov The most promising compound, H1 , demonstrated the ability to induce cell cycle arrest at the G1 phase and promote apoptosis in HeLa cells, which are HPV18-positive cervical cancer cells. nih.gov

Another area of investigation involves the synthesis of isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. These compounds were found to regulate the cell cycle and induce apoptosis through the activation of p53 via mitochondrial-dependent pathways. researchgate.net The study highlighted that these derivatives increased the phosphorylated forms of p53, a key tumor suppressor protein, thereby signaling for apoptosis. researchgate.net

Furthermore, research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which can be considered related structures, revealed their ability to induce cell death. ktu.edu The most active compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was shown to cause cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), activate caspase 9 (an initiator of apoptosis), induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and decrease the expression of proliferating cell nuclear antigen (PCNA). ktu.edu These findings point to a complex mechanism of action that combines antiproliferative effects with the induction of programmed cell death. ktu.edu

Antiproliferative Activity in Preclinical Cell Lines (e.g., MCF-7, HeLa)

The antiproliferative properties of this compound derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents.

A notable study synthesized 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives and tested their anti-tumor activities. nih.gov The most promising compound, H1 , exhibited specific and potent anti-proliferation against HeLa cells (cervical cancer) with an IC₅₀ value of 380 nM. nih.gov Interestingly, H1 showed significant inhibition against HPV18-positive HeLa cells but not against HPV16-positive SiHa cells, indicating a degree of selectivity. nih.gov

In the context of breast cancer, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine displayed anticancer activity against several cell lines, including MCF-7 (estrogen receptor-positive breast cancer). researchgate.net These compounds were particularly effective against the Colo205 cell line, with IC₅₀ values ranging from 5.04 to 13 μM. researchgate.net

Furthermore, a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines, with the most potent compounds showing low micromolar GI₅₀ values. ktu.edu

The antiproliferative potential of related thieno[2,3-d]pyrimidine (B153573) derivatives has also been investigated against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov One compound demonstrated a significant antiproliferative effect on the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that one derivative was most toxic to MCF-7 cells with an IC₅₀ of 13.42 μg/mL. researchgate.net

Table 2: Antiproliferative Activity of this compound and Related Derivatives in Preclinical Cell Lines

Antimicrobial Spectrum Analysis (Bacterial and Fungal Models)

Derivatives of this compound have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.

Several studies have demonstrated the broad-spectrum antimicrobial activity of newly synthesized benzothiazole derivatives. For instance, novel benzothiazole-based compounds designed as dual DNA gyrase/topoisomerase IV inhibitors showed significant activity against tested bacteria and fungi. nih.gov Notably, compounds 4b and 7a were more potent than the standard drug ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov Furthermore, compound 7a was as effective as nystatin (B1677061) against a clinical isolate of Candida albicans. nih.gov

Another study evaluated the antimicrobial activities of novel benzothiazoles against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. mdpi.com The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 200 µg/mL. mdpi.com Specifically, compounds 3 and 4 showed high antibacterial and moderate antifungal activities. mdpi.com The antimicrobial activity of benzothiazole derivatives is thought to stem from their ability to interact with various cellular targets, including DNA gyrase. mdpi.com

The synthesis of other benzothiazole derivatives has also yielded compounds with promising antimicrobial effects. A series of benzothiazole derivatives with an azomethine group were tested against different bacterial and fungal strains, showing a range of MIC values. Similarly, benzothiazole derivatives incorporating thiazole (B1198619) or oxazole (B20620) moieties have been synthesized and tested, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. niscair.res.in The difference in activity against Gram-positive and Gram-negative strains is often attributed to the structural differences in their cell walls. niscair.res.in

Furthermore, some benzothiazole derivatives have shown specific activity against certain pathogens. For example, some synthesized compounds demonstrated activity against Mycobacterium tuberculosis. nanobioletters.com

Table 3: Antimicrobial Activity of this compound Derivatives

Anti-inflammatory Activity in Preclinical Models

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various preclinical models. The benzothiazole nucleus is a common scaffold in compounds exhibiting a wide range of biological activities, including anti-inflammatory effects. niscair.res.innanobioletters.com

One study involved the synthesis of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid side chains. nih.gov These compounds were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced hind paw edema model in mice. nih.gov The propanoic acid derivatives generally displayed higher anti-inflammatory activity than the acetic acid derivatives. nih.gov Among them, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a) exhibited the most significant anti-inflammatory effect. nih.gov

Another research effort focused on synthesizing and evaluating the anti-inflammatory activity of 6-(2-pyridinyloxy)imidazo[2,1-b] mdpi.comnih.govthiazine derivatives. biointerfaceresearch.com The anti-inflammatory potential of these compounds was assessed in vivo through the carrageenan-induced paw edema model in rats. biointerfaceresearch.com One of the synthesized compounds, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo researchgate.netnih.govimidazo[2,1-b] mdpi.comnih.govthiazine 4q , demonstrated a comparatively high anti-edema activity, with an inflammation suppression index of 39.1%. biointerfaceresearch.com

Furthermore, research on related heterocyclic compounds has provided insights into their anti-inflammatory mechanisms. For example, certain benzoxazole derivatives have been identified as myeloid differentiation protein 2 (MD-2) inhibitors, which can suppress inflammatory responses. researchgate.net Similarly, studies on 6-aryltriazolo[3,4-b] mdpi.comresearchgate.netnih.govthiadiazole derivatives have identified compounds with significant anti-exudative activity in the carrageenan-induced paw edema model. nbuv.gov.ua These findings underscore the potential of benzothiazole-related structures in the development of new anti-inflammatory agents.

Neuroprotective Activities in Preclinical Models

Derivatives of the benzothiazole structure have shown promise in preclinical models of neurodegenerative diseases. For instance, riluzole, which is chemically 2-amino-6-(trifluoromethoxy)benzothiazole, is utilized in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects. nih.govmdpi.com These effects are attributed to its action as a voltage-gated sodium channel blocker, a non-competitive inhibitor of NMDA receptors, and an inhibitor of glutamate (B1630785) release. nih.gov

In a preclinical study, 2-(2-Thienyl)Benzothiazoline was evaluated for its therapeutic effect against rotenone-induced Parkinson's disease in a rat model. researchgate.net Pre-treatment with this compound was found to reverse the gross motor impairments caused by rotenone, suggesting a protective effect against the neurotoxic insults of the compound. researchgate.net Another study identified the phenethylamide derivative 30 as a multipotent inhibitor of MAO-B, as well as α-syn and tau aggregation, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively. nih.gov This compound demonstrated no cytotoxicity in SH-SY5Y neuroblastoma cells and provided neuroprotection against toxicities induced by α-syn and tau. nih.gov

Furthermore, novel benzo[d]oxazole-based derivatives, which share a similar bicyclic heterocyclic core with benzothiazoles, have been shown to exert neuroprotective effects in β-amyloid-induced PC12 cells, a model for Alzheimer's disease. mdpi.com One particular compound, 5c , was found to protect these cells from apoptosis and reduce the hyperphosphorylation of tau protein. mdpi.com The development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogues as D3 receptor preferring agonists has also shown potent in vivo activity in animal models of Parkinson's disease, suggesting potential for neuroprotective therapy. nih.gov

Anticonvulsant Activity in Preclinical Models

Several derivatives of the benzothiazole nucleus have been investigated for their anticonvulsant properties in preclinical settings. nih.govsci-hub.senih.gov A study on newly synthesized benzo[d]thiazol-2(3H)-one derivatives identified compounds 3n and 3q as having the highest anticonvulsant effect in the maximal electroshock seizure (MES) test. nih.gov Their efficacy was found to be comparable to that of established antiepileptic drugs like phenobarbital (B1680315) or valproate. nih.gov

Another series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives were screened for anticonvulsant activity using both the MES test and the subcutaneous pentylenetetrazole (scPTZ) test in albino mice. sci-hub.senih.gov Two compounds, 5b and 5q , exhibited promising activity with high protective indices in the MES test, suggesting a significant margin of safety. sci-hub.senih.gov The pharmacological activity of the most active compound in a series of thiazolobenzodiazepine derivatives, TBZ2 , was significantly reduced by flumazenil (B1672878), indicating a mechanism of action involving the benzodiazepine (B76468) receptor complex. nih.gov

The 6-nitrobenzo[d]thiazol-2-amine derivative, N3 , was investigated in a zebrafish larvae model of epilepsy induced by pentylenetetrazole (PTZ). nih.gov This compound demonstrated dose-dependent inhibition of hemolysis, confirming its membrane-stabilizing and anti-inflammatory properties, and showed potential in mitigating epileptic conditions. nih.gov

Anticonvulsant Activity of Benzothiazole Derivatives in Preclinical Models
CompoundPreclinical ModelKey FindingsReference
3n and 3qMaximal Electroshock Seizure (MES) testShowed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg-1, and protective indices of 6.34 and 4.11, respectively. nih.gov
5b and 5qMES test and subcutaneous pentylenetetrazole (scPTZ) testShowed promising activity with ED50 values of 15.4 and 18.6 mg/kg and protective indices of 20.7 and 34.9 in the MES test, respectively. sci-hub.senih.gov
N3Pentylenetetrazole (PTZ)-induced epilepsy in zebrafish larvaeDemonstrated dose-dependent hemolysis inhibition, indicating membrane-stabilizing and anti-inflammatory properties. nih.gov

Anti-diabetic Activity in Preclinical Models

The benzothiazole scaffold is a key component in a variety of compounds evaluated for their anti-diabetic potential. mdpi.comresearchgate.net Many of these derivatives have been shown to exert their effects through the modulation of peroxisome proliferator-activated receptors (PPAR), particularly PPARγ, which are critical regulators of glucose and lipid metabolism. mdpi.com

A study evaluating two series of 2-aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines found that compounds 3b and 4y were able to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. mdpi.com Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model, with their mode of action suggested to be the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov

Another novel series of benzothiazole derivatives was synthesized and tested in vivo for hypoglycemic activity using a streptozotocin-induced diabetic rat model. researchgate.net Among the tested compounds, compound 3d showed the most prominent activity. researchgate.net Furthermore, novel benzothiazole derivatives of thiazolidinedione-sulfonamides were evaluated for their anti-hyperglycemic and anti-hyperlipidemic activities in the STZ-induced diabetic rat model, with all new conjugated compounds showing significant hypoglycemic activities. nih.gov

Anti-diabetic Activity of Benzothiazole Derivatives in Preclinical Models
Compound/Derivative SeriesPreclinical ModelProposed Mechanism of ActionKey FindingsReference
2-aminobenzothiazole derivatives (3b and 4y)Type 2 Diabetes rat modelAgonist effect on PPARγReduced blood glucose levels and improved lipid profile. mdpi.com
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesNon-insulin-dependent diabetes mellitus rat modelInhibition of 11β-HSD1Significant lowering of plasma glucose levels. researchgate.netnih.gov
Benzothiazole derivative 3dStreptozotocin-induced diabetic rat modelNot specifiedShowed prominent hypoglycemic activity. researchgate.net
Thiazolidinedione-sulfonamide-benzothiazolesSTZ-induced diabetic rat modelCloser to TZDs' analogsSignificant hypoglycemic and hypolipidemic activities. nih.gov

In Vivo Preclinical Efficacy Studies (Non-human, non-clinical models)

Animal Models for Specific Biological Endpoints

A variety of animal models are employed to assess the in vivo efficacy of benzothiazole derivatives for specific biological endpoints. For neuroprotection, the rotenone-induced rat model of Parkinson's disease is utilized to evaluate a compound's ability to mitigate motor deficits. researchgate.net The 6-hydroxydopamine (6-OHDA) induced unilaterally lesioned rat model and the reserpinized rat model are also used to assess the in vivo activity of compounds for Parkinson's disease. nih.gov For studying Alzheimer's disease, β-amyloid-induced models in PC12 cells are common, and in vivo toxicity can be assessed using zebrafish models. mdpi.com

For anticonvulsant activity, the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in albino mice are standard models. nih.govsci-hub.senih.gov The DBA/2 mouse, a strain genetically susceptible to sound-induced seizures, is another valuable model. nih.gov Zebrafish larvae with pentylenetetrazole (PTZ)-induced epilepsy are also used to investigate the anti-inflammatory and neuroprotective effects of potential anticonvulsants. nih.gov

To evaluate anti-diabetic efficacy, the streptozotocin (B1681764) (STZ)-induced diabetic rat model is widely used to induce a state of hyperglycemia. researchgate.netnih.gov Non-insulin-dependent diabetes mellitus rat models are also employed to test compounds that may act through mechanisms other than insulin (B600854) stimulation. researchgate.netnih.gov

Pharmacodynamic Biomarker Evaluation in Animal Models

In preclinical animal models, the evaluation of pharmacodynamic biomarkers is crucial to understand the mechanism of action and therapeutic effect of benzothiazole derivatives. For neuroprotective agents, this includes the assessment of motor parameters such as performance in the pole test, Kondziela's inverted screen test, inclined plane test, open field test, and Rota rod test in rat models of Parkinson's disease. researchgate.net Histological analysis for neurodegenerative markers like amyloid plaques and calcium deposition, as well as the quantification of neurotransmitters such as GABA, are also important. nih.gov

In the context of anti-diabetic studies, key pharmacodynamic biomarkers include blood glucose levels and the lipid profile (e.g., triglycerides). mdpi.comresearchgate.net For compounds targeting specific enzymes, such as 11β-HSD1, in vitro evaluation of enzyme inhibition is often correlated with in vivo glycemic control. researchgate.netnih.gov

For anticonvulsant studies, the primary pharmacodynamic endpoint is the prevention or reduction of seizure activity in response to stimuli like electroshock or chemical convulsants. nih.govsci-hub.senih.gov

Target Engagement Assessment in Preclinical Organisms

Assessing whether a drug candidate interacts with its intended molecular target in a living organism is a critical step in preclinical development. For benzothiazole derivatives with neuroprotective or anti-diabetic properties targeting specific receptors or enzymes, various methods are used to confirm target engagement.

For instance, the agonist effect of certain anti-diabetic benzothiazole derivatives on PPARγ has been demonstrated through molecular docking studies, which predict the binding affinity of the compounds to the receptor. mdpi.com Similarly, for derivatives acting as 11β-HSD1 inhibitors, docking studies have shown potential hydrogen bonding interactions with the enzyme's binding site. researchgate.net

In the context of neuroprotection, the inhibition of enzymes like monoamine oxidase B (MAO-B) by benzothiazole derivatives has been confirmed through in vitro assays measuring IC50 values. nih.gov For compounds targeting the benzodiazepine receptor, the reduction of their anticonvulsant activity by a known antagonist like flumazenil provides strong evidence of target engagement. nih.gov Furthermore, the binding of derivatives to specific dopamine (B1211576) receptor subtypes (D2 and D3) has been evaluated using radioligand binding assays with tritiated spiperone (B1681076) in cells expressing these receptors. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features.nih.govexcli.de

The fundamental structure of 2-(Benzo[d]thiazol-6-yl)ethanamine contains several key features that are crucial for its biological effects. These include the bicyclic benzo[d]thiazole core, the flexible ethanamine linker, and the potential for substitutions on the benzothiazole (B30560) ring system.

Role of the Benzo[d]thiazole Core in Activity.ingentaconnect.comresearchgate.net

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds. researchgate.netmdpi.com This heterocyclic system is implicated in a wide range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The planarity and aromaticity of the benzo[d]thiazole ring system allow for various interactions with biological targets, such as stacking interactions and hydrogen bonding. nih.gov The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target proteins. researchgate.net Furthermore, the benzene (B151609) portion of the core can be substituted to modulate the electronic properties and lipophilicity of the entire molecule, thereby influencing its activity and pharmacokinetic profile. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling.excli.denih.gov

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.denih.gov This approach is valuable for understanding the key molecular features that govern activity and for predicting the potency of new, unsynthesized analogues. nih.govdocumentsdelivered.com

Development of Predictive QSAR Models

Several QSAR studies have been conducted on benzothiazole derivatives to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netchula.ac.th These models are typically developed using a set of known compounds (a training set) with their corresponding biological data. Multiple linear regression (MLR) and other statistical methods are often employed to generate a QSAR equation that correlates molecular descriptors with activity. researchgate.netchula.ac.th These descriptors can represent various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. For instance, a QSAR study on benzothiazole derivatives as anticancer agents identified the steric parameter (Mr R), the net charge of the first atom of a substituent (Q FR), and the square of the hydrophobic parameter (log P)2 as key factors influencing cytotoxicity. documentsdelivered.com

Validation of QSAR Models for Analogues

The predictive power of a QSAR model is assessed through a process of validation. This typically involves using the model to predict the activity of a separate set of compounds (a test set) that were not used in the model's development. nih.govchula.ac.th A high correlation between the predicted and experimentally determined activities indicates a robust and reliable model. ingentaconnect.comdocumentsdelivered.com Validated QSAR models can then be used to virtually screen new analogues and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.netnih.gov

Structure-Pharmacological Activity Relationships

The pharmacological profile of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring system. Research has shown that modifications at various positions can modulate the potency and selectivity of these compounds for different biological targets, including enzymes and receptors. nih.govnih.gov

Derivatives of the related benzo[d]thiazol-2(3H)-one scaffold have been studied for their affinity for sigma receptors. nih.gov These studies revealed that the length of the linker connecting the benzothiazole core to an amino group, as well as substitutions on the aromatic ring, are critical for determining selectivity between σ1 and σ2 receptor subtypes. nih.gov Furthermore, the size of the alkylamine ring was found to be a key determinant of receptor affinity. nih.gov For instance, a specific 3,6-disubstituted benzo[d]thiazol-2(3H)one derivative demonstrated high affinity for the σ1 receptor with a Ki of 0.96 ± 0.21 nM, while showing significantly lower affinity for the σ2 receptor (Ki = 467 ± 60 nM). nih.gov

In the context of anticancer activity, benzothiazole derivatives have been shown to inhibit cancer cell growth through mechanisms such as inducing DNA damage and apoptosis. rgdscience.com Molecular docking studies of benzo[d]thiazol-2-amine derivatives targeting the Human Epidermal growth factor receptor (HER) have shown that specific substitutions can lead to high binding affinities. jchemrev.com For example, certain derivatives exhibited high-affinity docking scores of -10.4, -9.9, and -9.8 kcal/mol, suggesting a strong potential for interaction with the enzyme. jchemrev.comnih.gov

The substitution pattern on the benzothiazole core also plays a critical role in the development of inhibitors for other enzymes, such as carbonic anhydrases and Heat shock protein 90 (Hsp90). For instance, a series of 2,6-disubstituted benzothiazoles were synthesized and evaluated as Hsp90 C-terminal-domain inhibitors, with the most potent compounds showing low micromolar antiproliferative activities against breast cancer cell lines. nih.gov Similarly, substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, with some derivatives showing potent and selective inhibition of hCA II and hCA VII. nih.gov

The following table summarizes the structure-activity relationships of various benzothiazole derivatives against different biological targets.

Compound ScaffoldSubstitutionsTargetActivity/Affinity
Benzo[d]thiazol-2(3H)one3,6-disubstitutedSigma-1 ReceptorKi = 0.96 ± 0.21 nM nih.gov
Benzo[d]thiazol-2(3H)one3,6-disubstitutedSigma-2 ReceptorKi = 467 ± 60 nM nih.gov
Benzo[d]thiazol-2-amine derivativeSubstitutedHER EnzymeDocking Score = -10.4 kcal/mol jchemrev.comnih.gov
2,6-disubstituted benzothiazoleVariedHsp90Low micromolar antiproliferative activity nih.gov
Benzothiazole-6-sulphonamideCyclic guanidinehCA II and VIIPotent and selective inhibition nih.gov

Ligand Efficiency Analysis in Drug Discovery

In the process of drug discovery, it is not sufficient for a compound to simply be potent. An ideal drug candidate should also exhibit favorable physicochemical properties, a concept that is often evaluated using ligand efficiency (LE) metrics. rgdscience.combgu.ac.il Ligand efficiency provides a measure of the binding energy per non-hydrogen atom of a molecule, allowing for the comparison of compounds of different sizes. youtube.com A higher LE value indicates that a molecule achieves its potency in a more "efficient" manner, with a better fit to its target. csmres.co.uk

The concept of ligand efficiency is particularly important when optimizing fragment hits into lead compounds. csmres.co.uk While potency often increases with molecular weight, simply adding mass to a molecule is not an effective drug design strategy. youtube.com Ligand efficiency helps to guide the optimization process by normalizing affinity for molecular size. taylorandfrancis.com

The calculation of ligand efficiency is straightforward:

LE = -RT ln(Ki or IC50) / N

where:

R is the gas constant

T is the absolute temperature

Ki or IC50 is the binding affinity or inhibitory concentration

N is the number of non-hydrogen atoms in the ligand

For benzothiazole derivatives, a lower ligand efficiency has been observed in some cases due to the loss of essential hydrogen bonds and an increase in hydrophobic interactions. nih.gov This highlights the importance of carefully considering the balance of interactions when designing new analogs.

The following interactive table allows for the exploration of ligand efficiency and related metrics for a hypothetical series of benzothiazole derivatives. By inputting different values for IC50 and the number of heavy atoms, one can observe how these parameters affect the calculated ligand efficiency.

CompoundIC50 (nM)Heavy Atom Count (N)Ligand Efficiency (LE) (kcal/mol/atom)
Benzothiazole A
Benzothiazole B
Benzothiazole C

This analysis of structure-activity and structure-property relationships provides a framework for the rational design of novel benzothiazole derivatives with improved pharmacological profiles and drug-like properties.

No Publicly Available Preclinical Data for Mechanistic Investigations of this compound

Following a comprehensive review of publicly accessible scientific literature and databases, no specific preclinical data was found for the chemical compound This compound corresponding to the requested detailed outline. Extensive searches for molecular target identification, receptor binding profiles, enzyme kinetics, protein interaction studies, cell cycle analysis, and apoptosis induction pathways for this specific molecule did not yield any published research.

The scientific community has explored various derivatives of the benzothiazole scaffold for numerous therapeutic applications. These investigations, however, focus on structurally distinct molecules and their specific biological activities. For instance, studies on other benzothiazole derivatives have reported on their potential as anticancer agents, detailing mechanisms such as cell cycle arrest and apoptosis induction. However, these findings are specific to the derivatives studied and cannot be extrapolated to This compound .

The absence of information across the specified preclinical investigation areas—from molecular target binding to cellular mechanisms of action—indicates a lack of published research on this particular compound. Therefore, the creation of an article with the requested detailed scientific content is not possible at this time.

Mechanistic Investigations of 2 Benzo D Thiazol 6 Yl Ethanamine

Cellular Mechanism of Action

Gene Expression and Proteomics Analysis (e.g., E7 protein degradation)

No studies were identified that investigated the effects of 2-(Benzo[d]thiazol-6-yl)ethanamine on gene expression or the proteome. Consequently, there is no available data concerning its potential to induce the degradation of specific proteins, such as the E7 oncoprotein.

Intracellular Signaling Cascade Modulation

There is currently no available research detailing the modulation of any intracellular signaling cascades by this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

No information is available in the scientific literature regarding the allosteric modulation or orthosteric binding mechanisms of this compound with any biological target.

Computational Chemistry and Molecular Modeling of 2 Benzo D Thiazol 6 Yl Ethanamine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on various benzothiazole (B30560) derivatives have revealed key ligand-protein interactions that are crucial for their biological activity. For instance, in a study of 6-substituted 2-aminobenzothiazole (B30445) derivatives as potential anticonvulsant agents, docking into the γ-amino butyric acid (GABA) receptor (PDB ID: 1OHY) showed significant hydrogen bonding. Specifically, the title compounds exhibited hydrogen bonds with the amino acid residue Thr-416 within the active site, an interaction also observed with the reference drug phenytoin (B1677684). scholarsresearchlibrary.com

In another study, the antimicrobial activity of novel benzothiazole derivatives was attributed to their interaction with the E. coli dihydroorotase enzyme. nih.gov Molecular docking revealed the formation of hydrogen bonds between the benzothiazole derivatives and active site residues such as LEU222 or ASN44. nih.gov Furthermore, strong hydrophobic interactions involving the bulky thiazole (B1198619) and naphthalene (B1677914) rings at the entrance of the active site were observed, which could interfere with substrate access. nih.gov

The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides has also been investigated through molecular docking. These studies provide insights into the binding affinity and interaction modes of these compounds with their target proteins. ajgreenchem.com Similarly, docking studies on benzothiazole-based triazole derivatives against Human Myosin 9b protein (PDB ID: 5C5S) have shown favorable binding energies, suggesting their potential as anticancer agents. nih.gov

The following table summarizes key interactions observed in docking studies of various benzothiazole derivatives:

Compound ClassTarget ProteinKey Interacting ResiduesInteraction Type
6-substituted 2-aminobenzothiazolesGABA Receptor (1OHY)Thr-416Hydrogen Bonding
Benzothiazole derivativesE. coli dihydroorotaseLEU222, ASN44Hydrogen Bonding, Hydrophobic Interactions
Benzothiazole-based triazole derivativesHuman Myosin 9b (5C5S)Not specifiedFavorable Binding Energies

The prediction of binding affinity, often expressed as a docking score in kcal/mol, is a critical aspect of molecular docking that helps in prioritizing compounds for further experimental testing. For 6-substituted 2-aminobenzothiazole derivatives docked against the GABA receptor, a quantitative assessment was made based on MolDock scores, re-rank scores, and hydrogen bond energies. scholarsresearchlibrary.com For example, the compound 6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole (BSC-05) exhibited a MolDock score of -84.236, a re-rank score of -54.993, and a hydrogen bond energy of -8.414, indicating strong binding affinity comparable to the standard drug phenytoin. scholarsresearchlibrary.com

In a different study on benzothiazole derivatives targeting the E. coli dihydropteroate (B1496061) synthase (DHPS) enzyme, docking studies revealed that some compounds exhibited binding energies comparable to the standard drug sulfadiazine. biointerfaceresearch.com For instance, certain derivatives showed interactions with Lys220 within the PABA pocket. biointerfaceresearch.com

The table below presents binding affinity data for selected benzothiazole derivatives from various studies:

CompoundTarget ProteinMolDock Score (kcal/mol)Re-rank Score (kcal/mol)Hydrogen Bond Energy (kcal/mol)
BSC-05GABA Receptor (1OHY)-84.236-54.993-8.414
Phenytoin (Reference)GABA Receptor (1OHY)Not specifiedNot specifiedNot specified
Benzothiazole derivative 16bE. coli DHPSNot specifiedNot specifiedNot specified
Sulfadiazine (Reference)E. coli DHPSNot specifiedNot specifiedNot specified

Molecular docking not only predicts binding poses but also helps in characterizing the active site of the target protein. Studies on various benzothiazole derivatives have provided valuable information on the nature of the binding pockets. For instance, the active site of the GABA receptor was shown to accommodate 6-substituted 2-aminobenzothiazole derivatives, with specific interactions at the Thr-416 residue. scholarsresearchlibrary.com

In the case of E. coli dihydroorotase, the active site was characterized by the presence of residues like LEU222 and ASN44, which form hydrogen bonds with the benzothiazole ligands. nih.gov The entrance to the active site is also shaped by bulky hydrophobic regions that interact with the thiazole and other aromatic moieties of the ligands. nih.gov The docking of benzothiazole-thiazole hybrids into the ATP binding site of the p56lck enzyme has also provided insights into the structural requirements for inhibition, identifying key interaction regions like the hinge region and allosteric sites. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. They allow for the study of the dynamic evolution of a system over time and provide a deeper understanding of molecular flexibility, conformational changes, and the influence of the solvent environment.

While specific MD simulation data for 2-(benzo[d]thiazol-6-yl)ethanamine is not available, studies on other benzothiazole derivatives provide insights into their conformational behavior. For example, MD simulations performed on benzothiazole-thiazole hybrids as p56lck inhibitors have been used to understand the structural requirements for their activity. mdpi.com These simulations can reveal how the flexibility of the ligand and protein contributes to the stability of the ligand-protein complex.

In a study on benzimidazole (B57391) and benzothiazole derivatives as potential inhibitors of SARS-CoV-2 proteins, MD simulations were run for 100 ns to analyze the root-mean-square deviation (RMSD) values, which indicate the stability of the complex. nih.gov The ligand showed minimal fluctuation during the simulation, suggesting good stability within the active site. nih.gov

The solvent environment can significantly influence the reactivity and conformation of a molecule. While specific studies on the solvent effects on the reactivity of this compound using MD simulations are not documented, computational studies on other benzothiazole derivatives have employed solvent models to better mimic physiological conditions. For example, density functional theory (DFT) calculations on benzothiazole derivatives have been performed using the SMD (solvation model based on density) model with 1,4-dioxane (B91453) as the solvent to study their physical characteristics and chemical reactivity. Such models are crucial for obtaining more accurate predictions of molecular properties in a solution phase.

Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a ligand when bound to its protein target. For derivatives of the this compound scaffold, MD simulations have been employed to assess the stability of the protein-ligand complex and to identify key interactions that are maintained over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic picture than static docking poses. By analyzing the trajectory of the simulation, researchers can calculate binding free energies and identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Prediction (HOMO/LUMO)

The electronic structure of this compound and its analogs has been investigated using methods like Density Functional Theory (DFT). A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in studies of related benzothiazole derivatives, the distribution of HOMO and LUMO orbitals is often localized on specific parts of the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (e.g., NMR, IR, Mass)

QM calculations are also employed to predict the spectroscopic properties of molecules, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can aid in the assignment of experimental NMR signals, providing a detailed confirmation of the molecular structure of this compound and its derivatives.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=N, and C-S bonds within the this compound structure.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of this compound. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an experimental mass spectrum, aiding in its interpretation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The this compound scaffold has been utilized in the development of pharmacophore models. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is generated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of potential new drug candidates that are structurally diverse but share the key interaction points required for biological activity. For example, a pharmacophore model derived from a series of active benzothiazole derivatives can be used to find new molecules with potentially similar or improved activity.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point or a building block in such design strategies. In one approach, the scaffold can be used as a core fragment, and computational algorithms can be employed to add various substituents or linkers to generate a library of new, synthetically accessible molecules. These newly designed compounds can then be evaluated in silico for their predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and other relevant parameters before being prioritized for chemical synthesis and biological testing. This iterative process of design, evaluation, and refinement can lead to the discovery of highly optimized drug candidates.

Lead Optimization and Drug Discovery Strategies for 2 Benzo D Thiazol 6 Yl Ethanamine Scaffolds

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. acs.org These initial hits are then grown or linked together to produce a more potent lead compound. For the 2-(benzo[d]thiazol-6-yl)ethanamine scaffold, FBDD can be conceptually applied by considering the benzothiazole (B30560) core and the ethanamine side chain as distinct fragments.

In a hypothetical FBDD campaign, a library of small molecules containing the benzothiazole moiety could be screened against a specific biological target. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying fragments that bind and in elucidating their binding modes. acs.org For instance, a benzothiazole fragment might be found to occupy a hydrophobic pocket of a target protein.

Once a benzothiazole fragment hit is validated, the next step involves fragment evolution or linking. The ethanamine side chain of the parent scaffold, or variations thereof, could be explored to extend into adjacent binding pockets and form additional interactions, thereby increasing affinity. The modular nature of FBDD allows for a systematic exploration of structure-activity relationships (SAR) around the core scaffold.

For example, a library of fragments related to the benzothiazole core could be screened, and their binding affinities determined.

Fragment IDFragment StructureBinding Affinity (K_D)
F-1Benzothiazole500 µM
F-26-Methylbenzothiazole350 µM
F-36-Chlorobenzothiazole200 µM

This is a hypothetical data table for illustrative purposes.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new chemical classes of compounds by replacing the central core of a known active molecule with a different scaffold, while preserving the essential pharmacophoric features. nih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physicochemical properties. sci-hub.se

A notable example in the literature involves the successful scaffold hop from a quinazoline-based EGFR inhibitor to a series of benzothiazole/isatin analogues linked to a 1,2,3-triazole fragment. sci-hub.senih.gov This strategy resulted in potent EGFR tyrosine kinase inhibitors, demonstrating the utility of replacing a known active core with a benzothiazole-containing scaffold. nih.gov

Bioisosteric replacement can be applied to the ethanamine side chain. For instance, the amine group could be replaced with other functional groups capable of forming key interactions, such as a hydroxyl group or a small amide. Similarly, the ethyl linker could be varied in length or rigidity to optimize the orientation of the interacting groups.

Original ScaffoldHopped ScaffoldRationale
This compound2-(Benzimidazol-5-yl)ethanamineAltered H-bonding capacity
This compound2-(Indol-6-yl)ethanamineDifferent hydrophobic profile
This compound2-(Benzoxazol-6-yl)ethanamineModified electronic distribution

This is a hypothetical data table for illustrative purposes.

Rational Design Based on SAR and Structural Information

Rational drug design relies on a deep understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein. For the this compound scaffold, a systematic exploration of substitutions on both the benzothiazole ring and the ethanamine side chain is crucial for elucidating the SAR.

Research on various benzothiazole derivatives has provided valuable insights. For instance, studies on 2-substituted benzothiazoles have shown that the nature and position of substituents on the phenyl ring can significantly impact biological activity. chemistryjournal.net The introduction of methyl or halogen groups at specific positions has been shown to enhance potency against certain cancer cell lines. chemistryjournal.net

In the context of this compound, substitutions at the 2, 4, 5, and 7-positions of the benzothiazole ring could be explored. The electronic and steric effects of these substituents would likely modulate the binding affinity and selectivity. For example, electron-withdrawing groups might enhance interactions with electron-rich pockets in the target, while bulky substituents could provide better shape complementarity.

A study on benzo[d]thiazol-2(3H)one based sigma receptor ligands revealed that the linker length between the benzothiazole core and an amine is critical for subtype selectivity. nih.govnih.gov This highlights the importance of optimizing the ethanamine portion of the scaffold.

CompoundSubstitution on BenzothiazoleSubstitution on EthanamineBiological Activity (IC50)
BTZ-1None-NH210 µM
BTZ-22-Methyl-NH25 µM
BTZ-34-Chloro-NH22 µM
BTZ-4None-NH(CH3)8 µM
BTZ-54-Chloro-NH(CH3)1 µM

This is a hypothetical data table for illustrative purposes based on general SAR principles.

Strategic Lead Optimization Paradigms

Lead optimization is an iterative process aimed at refining the properties of a promising lead compound to develop a clinical candidate. This involves enhancing potency, improving selectivity, and simplifying the chemical structure for better synthetic accessibility and physicochemical properties.

Potency Enhancement

Potency is a measure of the drug concentration required to produce a specific effect. For the this compound scaffold, potency can be enhanced by introducing functional groups that form additional favorable interactions with the target. This can be guided by structural information from X-ray crystallography or computational modeling.

For example, if the benzothiazole ring is situated in a hydrophobic pocket, adding lipophilic substituents could increase potency. In a study on benzothiazole adamantyl amides as antimycobacterial agents, replacing the adamantyl group with cyclohexyl derivatives led to advanced lead compounds with excellent potency. nih.gov This suggests that exploring different cyclic substituents on the amine of the this compound scaffold could be a fruitful strategy for potency enhancement.

Selectivity Improvement

Selectivity is a critical attribute of a drug candidate, as it minimizes off-target effects. Improving selectivity involves modifying the lead compound to have a higher affinity for the intended target over other related proteins. For the this compound scaffold, this can be achieved by exploiting subtle differences in the binding sites of the target and off-target proteins.

In the development of benzothiazole-based DNA gyrase inhibitors, researchers were able to achieve a 10-fold decreased inhibition of the human topoisomerase IIα, a related off-target, through structural modifications. acs.org This was accomplished by fine-tuning the substituents on the benzothiazole scaffold to better fit the bacterial enzyme's active site. A similar approach of iterative design and synthesis could be applied to derivatives of this compound to enhance their selectivity profile.

Structural Simplification Strategies

While adding complexity can sometimes enhance potency, structural simplification is often a key goal in lead optimization. Simpler molecules are generally easier and less expensive to synthesize, and they often possess more favorable physicochemical properties, such as better solubility and metabolic stability.

For the this compound scaffold, if a complex substituent is found to be crucial for activity, a simplification strategy would involve identifying the key interacting atoms within that substituent and replacing the larger group with a smaller one that retains those key interactions. This process, often guided by computational modeling, can lead to more "drug-like" molecules. For instance, if a large aromatic substituent on the amine is found to be beneficial, one could attempt to replace it with a smaller heterocyclic ring that maintains the key pi-stacking or hydrogen bonding interactions.

Research Findings on this compound in Chemical Biology Applications Remain Elusive

Despite a comprehensive search of scientific literature, specific applications of the chemical compound This compound in the development of chemical biology tools and probes have not been identified in published research. Extensive database queries for the use of this particular scaffold in assays, as a biomarker, or in imaging probes did not yield relevant results.

The investigation sought to uncover detailed research findings on the application of the this compound core in creating tools for biological research. However, the scientific literature appears to focus on other derivatives of the broader benzothiazole family for these purposes. While numerous studies detail the development of benzothiazole-based fluorescent probes for detecting biomolecules like amyloid plaques, cysteine, and for monitoring enzymatic activity, none specifically utilize the this compound structure as the foundational scaffold.

This suggests that while the benzothiazole motif is a valuable pharmacophore in the design of biologically active molecules and chemical probes, the specific structural configuration of this compound may not have been extensively explored or reported for these applications. Researchers in the field have instead functionalized the benzothiazole core at different positions or with alternative linker moieties to achieve the desired properties for their chemical biology tools.

Therefore, at present, there is a lack of available data to populate the requested article section on the "Application in Chemical Biology Tools and Probes" for this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research into 2-(Benzo[d]thiazol-6-yl)ethanamine and the broader benzothiazole (B30560) class has made significant academic contributions. The versatility of the benzothiazole nucleus has been a central theme, with its derivatives showing a remarkable spectrum of biological activities. derpharmachemica.comresearchgate.netresearchgate.net This has established benzothiazoles as crucial pharmacophores in the development of new therapeutic agents. jchemrev.compcbiochemres.com Numerous studies have focused on the synthesis and biological evaluation of these compounds, revealing their potential in treating a multitude of diseases. jchemrev.combenthamdirect.com The structural diversity achievable with benzothiazole derivatives has been instrumental in the search for novel drug candidates, making them a cornerstone in modern medicinal chemistry. jchemrev.compcbiochemres.com

Unexplored Avenues in Synthesis and Derivatization

While numerous synthetic routes to benzothiazoles exist, primarily involving the condensation of 2-aminothiophenols with various reagents, there remains considerable scope for innovation. derpharmachemica.comnih.gov Future synthetic strategies could focus on enhancing the efficiency and environmental friendliness of these processes. The exploration of "green chemistry" approaches, such as the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis, presents a significant opportunity to develop more sustainable methods. benthamdirect.comnih.govresearchgate.net

Further derivatization of the this compound core is another fertile area for research. The introduction of diverse functional groups onto the benzothiazole ring or the ethylamine (B1201723) side chain could lead to the discovery of compounds with novel or enhanced pharmacological profiles. For instance, creating hybrid molecules by combining the benzothiazole scaffold with other known pharmacophores could yield multi-target-directed ligands with potential applications in complex multifactorial diseases. researchgate.netnih.gov

Promising Preclinical Applications and Therapeutic Areas

The preclinical potential of benzothiazole derivatives, including those related to this compound, is extensive and continues to expand. The following table summarizes some of the key therapeutic areas where these compounds have shown promise.

Therapeutic AreaPreclinical Findings
Anticancer Benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including human lung, breast, and prostate cancers. nih.govnih.govnih.gov Their mechanisms of action are diverse, and some derivatives have shown the ability to target specific enzymes involved in cancer progression. nih.govnih.gov
Neurodegenerative Diseases In the context of Alzheimer's disease, benzothiazole derivatives have been investigated as multi-target-directed ligands. They have shown potential to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), as well as reduce the aggregation of amyloid-β peptides. nih.govnih.gov Riluzole, a benzothiazole derivative, is already used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govmdpi.com
Anticonvulsant Certain benzothiazole derivatives have exhibited potent anticonvulsant activity in preclinical models, with some compounds showing a higher protective index than standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov
Anti-inflammatory The anti-inflammatory properties of benzothiazole derivatives have been documented, with some compounds showing significant activity in animal models of inflammation. researchgate.net
Antimicrobial A broad range of antimicrobial activities has been reported for benzothiazole derivatives, including antibacterial and antifungal effects. jchemrev.comnih.gov
Other Applications Research has also pointed towards the potential of benzothiazole derivatives as antiviral (including anti-HIV), antidiabetic, antioxidant, and antitubercular agents. jchemrev.comjchemrev.comnih.gov

Emerging Methodologies in Benzothiazole Research

The field of benzothiazole research is continually evolving, driven by the adoption of new and advanced methodologies. The development of novel synthetic methods remains a key focus, with an emphasis on one-pot multicomponent reactions, the use of green catalysts, and flow chemistry to improve efficiency and yield. researchgate.netnih.govnih.gov

In the realm of drug discovery and design, computational approaches such as molecular docking are being increasingly utilized. nih.gov These in silico methods allow for the prediction of binding affinities and interactions between benzothiazole derivatives and their biological targets, facilitating the rational design of more potent and selective compounds. nih.gov This synergy between advanced synthetic chemistry and computational modeling is expected to accelerate the discovery and development of new benzothiazole-based therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]thiazol-6-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d]thiazol-6-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.